REACTION_CXSMILES
|
[CH2:1]([C:4]1[S:5][C:6]([CH2:9][OH:10])=[CH:7][N:8]=1)[CH2:2][CH3:3]>C1C=CC=CC=1.[O-2].[O-2].[Mn+4]>[CH2:1]([C:4]1[S:5][C:6]([CH:9]=[O:10])=[CH:7][N:8]=1)[CH2:2][CH3:3] |f:2.3.4|
|
Name
|
dioxide
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1SC(=CN1)CO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the filter was washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1SC(=CN1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |